Betulinic Acid-d3
CAS No.:
Cat. No.: VC0210521
Molecular Formula: C₃₀H₄₅D₃O₃
Molecular Weight: 459.72
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₀H₄₅D₃O₃ |
---|---|
Molecular Weight | 459.72 |
Introduction
Betulinic Acid-d3 is a deuterium-labeled version of betulinic acid, a naturally occurring pentacyclic lupane-type triterpene. The incorporation of three deuterium atoms creates a stable isotope-labeled compound that serves as an invaluable analytical reference standard while preserving the structural integrity of the parent molecule.
Physicochemical Properties
Betulinic Acid-d3 possesses distinct chemical properties that make it suitable for analytical applications, as outlined in Table 1.
Table 1: Physicochemical Properties of Betulinic Acid-d3
Property | Value |
---|---|
Chemical Name | 3β-hydroxy-lup-20(29)-en-28-oic acid-d3 |
Alternative Name | Trochol-d3 |
Molecular Formula | C30H45D3O3 |
Molecular Weight | 459.72 g/mol |
Physical Appearance | White crystalline solid |
Purity (commercial standard) | >95% (HPLC) |
Product Code | TRC-B330252 (LGC Standards) |
Target Classification | Isotope-Labeled Compound; Endogenous Metabolite |
It should be noted that there appears to be some variation in the reported molecular formula between different commercial sources, with some listing C30H47D3O2 (MW: 445.74 g/mol) while others report C30H45D3O3 (MW: 459.72 g/mol) . This discrepancy likely reflects differences in the exact positioning of the deuterium atoms or minor variations in functional groups among different synthetic preparations.
Structural Characteristics
The structure of Betulinic Acid-d3 maintains the pentacyclic triterpene scaffold of betulinic acid, with three hydrogen atoms strategically replaced by deuterium atoms. This substitution creates minimal changes in the chemical behavior of the molecule but provides significant advantages for analytical tracking and identification through the distinctive mass shift in spectroscopic analyses.
Relationship to Parent Compound
Understanding the parent compound betulinic acid provides essential context for appreciating the applications and significance of its deuterated analog.
Natural Sources of Betulinic Acid
Betulinic acid is widely distributed in the plant kingdom and has been isolated from numerous botanical sources including:
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White birch (Betula pubescens) - the primary source from which the compound derives its name
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Tropical carnivorous plants including Triphyophyllum peltatum and Ancistrocladus heyneanus
Comparative Properties
The relationship between betulinic acid and its deuterated analog is characterized by chemical similarity with specific analytical advantages, as outlined in Table 2.
Table 2: Comparison Between Betulinic Acid and Betulinic Acid-d3
Property | Betulinic Acid | Betulinic Acid-d3 |
---|---|---|
Molecular Formula | C30H48O3 | C30H45D3O3 |
Molecular Weight | 456.71 g/mol | 459.72 g/mol |
Pharmacological Activity | Active | Presumed similar to parent compound |
Primary Use | Therapeutic research | Analytical standard |
Natural Occurrence | Found in plant sources | Synthetic only |
Mass Spectrometry | Base mass peak | Distinct mass shift (+3 amu) |
Research Applications
Betulinic Acid-d3 serves critical functions in scientific research, particularly in analytical and pharmaceutical applications.
Analytical Applications
As a stable isotope-labeled compound, Betulinic Acid-d3 is primarily utilized in:
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Mass spectrometry as an internal standard for quantitative analysis
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Pharmacokinetic studies to distinguish between endogenous and administered compounds
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Quality control procedures for pharmaceutical products containing betulinic acid
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Method validation in analytical chemistry
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Tracking metabolic pathways of betulinic acid in biological systems
The deuterium labeling provides several significant advantages in analytical contexts, including minimal isotope effects on chemical reactivity, distinguishable mass spectrum for sensitive detection, and stability under most physiological and analytical conditions .
Pharmaceutical Research Support
In pharmaceutical development, Betulinic Acid-d3 supports research into the therapeutic potential of betulinic acid by:
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Enabling precise quantification in complex biological matrices
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Facilitating bioavailability and pharmacokinetic studies
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Supporting metabolism investigations
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Enhancing analytical method development and validation
Biological Activities of the Parent Compound
While Betulinic Acid-d3 itself serves primarily as an analytical tool, the biological activities of the parent compound betulinic acid provide important context for understanding the research applications of the deuterated analog.
Anticancer Properties
Betulinic acid has demonstrated significant anticancer potential through multiple mechanisms:
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Initially reported as a selective inhibitor of human melanoma in 1995
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Active against neuroblastoma, medulloblastoma, and Ewing's sarcoma
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Effective against malignant brain tumors, ovarian carcinoma, and leukemia cells
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Shows activity against head and neck squamous cell carcinoma
The mechanistic pathways involve:
Interestingly, betulinic acid exhibits selective cytotoxicity toward certain cancer types while demonstrating minimal toxicity to normal cells, making it a promising candidate for anticancer drug development .
Metabolic Regulation
Betulinic acid demonstrates substantial effects on glucose metabolism and insulin activity:
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Induction of insulin secretion (insulin secretagogue activity)
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Increase in glycogen content and glucose uptake in muscle tissue
Table 3: Metabolic Effects of Betulinic Acid
Metabolic Parameter | Effect | Mechanism |
---|---|---|
Blood Glucose | Lowered | Multiple pathways including insulin secretion and enhanced glucose uptake |
Insulin Secretion | Increased | Acts as an insulin secretagogue |
Glycogen Content | Increased | Enhanced glucose uptake and metabolism |
Glucose Uptake | Enhanced | PI3K and MAPK pathway activation |
GLUT4 Expression | Upregulated | Increased protein translation |
GLUT4 Translocation | Enhanced | Increased localization at plasma membrane |
Hepatoprotective Effects
Recent research has identified promising liver-protective properties of betulinic acid:
These findings suggest potential applications in preventing or treating liver diseases, particularly those associated with oxidative stress and impaired autophagy.
Other Biological Activities
Additional pharmacological properties of betulinic acid include:
Research has shown that betulinic acid can enhance the effects of 1alpha,25-dihydroxyvitamin D3 in inducing differentiation of HL-60 cells, with implications for potential applications in leukemia treatment .
Analytical Methods and Detection
As an analytical standard, Betulinic Acid-d3 is particularly valuable in various detection and quantification techniques.
Mass Spectrometry Applications
The deuterium labeling provides distinct advantages in mass spectrometry:
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Mass shift of +3 amu compared to the parent compound
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Distinguishable fragmentation patterns
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Minimal interference with endogenous compounds
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High sensitivity and specificity in complex biological matrices
These properties make Betulinic Acid-d3 an excellent internal standard for quantitative analysis of betulinic acid in biological samples, pharmaceutical formulations, and natural product extracts.
Chromatographic Methods
Betulinic Acid-d3 can be effectively analyzed using various chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC)
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Ultra-Performance Liquid Chromatography (UPLC)
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
The high purity (>95% by HPLC) of commercially available standards ensures reliable results in analytical applications .
Commercial standards are typically supplied with certificates of analysis and are intended for research and analytical applications rather than therapeutic use.
Research Challenges and Future Directions
Despite the promising properties of betulinic acid and the analytical utility of its deuterated analog, several challenges and opportunities remain:
Current Limitations
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Limited solubility of betulinic acid restricts some applications, though derivatives like betulinic acid-nucleoside hybrids show improved solubility
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Synthesis of highly pure deuterated standards presents technical challenges
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Specificity of anticancer effects varies among different cell types
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Detailed pharmacokinetic data utilizing deuterated standards remains limited
Future Research Opportunities
Several promising directions for future research include:
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Development of improved synthetic methods for Betulinic Acid-d3 with higher yields and purity
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Enhanced analytical methods utilizing Betulinic Acid-d3 for more sensitive detection of the parent compound
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Comprehensive pharmacokinetic studies of betulinic acid using the deuterated analog as a tracer
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Investigation of structure-activity relationships using selectively deuterated analogs at different positions
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Further exploration of the synergistic effects between betulinic acid and vitamin D metabolites
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